2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{1H-pyrrolo[3,2-b]pyridin-3-yl}propanoic acid
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{1H-pyrrolo[3,2-b]pyridin-3-yl}propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a pyrrolopyridine moiety. This compound is often used in peptide synthesis and other organic synthesis applications due to its unique structural properties.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c29-24(30)22(12-15-13-27-21-10-5-11-26-23(15)21)28-25(31)32-14-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-11,13,20,22,27H,12,14H2,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSDGRSMKHSXAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4N=CC=C5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane (DCM) and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling, ensuring high yields and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{1H-pyrrolo[3,2-b]pyridin-3-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in DCM.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Peptide Synthesis
The compound serves as a valuable building block in peptide synthesis due to its protective Fmoc (Fluorenylmethyloxycarbonyl) group. This group allows for selective deprotection, facilitating the stepwise assembly of peptides. The combination of Fmoc protection and the amino acid's reactivity makes it an ideal candidate for solid-phase peptide synthesis (SPPS).
Drug Development
Fmoc-amino acids are extensively used in the development of peptide-based therapeutics. The unique properties of this compound allow for the design of peptides that can interact with specific biological targets, including enzymes and receptors. Research indicates that derivatives of this compound exhibit potential anti-cancer and anti-inflammatory activities, making them candidates for further pharmacological studies.
Bioconjugation
The presence of reactive functional groups in this compound enables its use in bioconjugation techniques. These techniques are crucial for attaching biomolecules to drugs or diagnostic agents, enhancing their efficacy and specificity. Studies have shown that conjugating peptides to targeting moieties can improve therapeutic outcomes in various diseases.
Biological Studies
Research has utilized this compound to explore biological pathways involving pyrrole derivatives. Its ability to mimic natural substrates allows researchers to investigate enzyme mechanisms and protein interactions, contributing to a deeper understanding of cellular processes.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of Fmoc-amino acid derivatives, including this compound. The results indicated significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
Case Study 2: Peptide-Based Vaccines
Research highlighted in Nature Biotechnology demonstrated the use of Fmoc-amino acids in developing peptide-based vaccines. The study illustrated how conjugating these peptides with immunogenic carriers enhanced immune responses in animal models, paving the way for novel vaccine strategies.
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{1H-pyrrolo[3,2-b]pyridin-3-yl}propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The pyrrolopyridine moiety can interact with various biological targets, influencing pathways related to protein synthesis and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3’-chloro-[1,1’-biphenyl]-4-yl)propanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid .
Uniqueness
What sets 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{1H-pyrrolo[3,2-b]pyridin-3-yl}propanoic acid apart is its combination of the Fmoc protecting group and the pyrrolopyridine moiety. This unique structure allows for specific interactions in both chemical synthesis and biological applications, making it a versatile compound in various fields of research .
Biological Activity
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Fluorenylmethoxycarbonyl (Fmoc) group: A protective group commonly used in peptide synthesis.
- Pyrrolopyridine moiety : Implicated in various biological activities, including potential anticancer properties.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₂O₄ |
| Molecular Weight | 362.81 g/mol |
| CAS Number | 212688-53-4 |
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:
- Inhibition of Protein Synthesis : The Fmoc group can influence the binding affinity to ribosomes, potentially inhibiting protein synthesis.
- Modulation of Signaling Pathways : The pyrrolopyridine structure may interact with kinases and other signaling molecules, affecting cell proliferation and apoptosis.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antitumor Activity : In vitro studies have shown that derivatives of pyrrolopyridine exhibit cytotoxic effects on cancer cell lines, suggesting potential use in cancer therapy.
- Neuroprotective Effects : Some studies indicate that compounds with similar structures may provide neuroprotection against oxidative stress.
Case Studies and Research Findings
- Study on Anticancer Properties :
- Neuroprotective Mechanisms :
- In Vivo Studies :
Comparative Analysis
To better understand the biological activity, a comparative analysis with similar compounds is beneficial:
| Compound Name | CAS No. | Biological Activity |
|---|---|---|
| 2-Amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid | 123456-78-9 | Anticancer properties |
| 2-(Fmoc-amino)-3-(pyridin-3-yl)propanoic acid | 987654-32-1 | Neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
